Perazine Dimaleate

Vue d'ensemble

Description

Perazine Dimaleate is a phenothiazine derivative used primarily as an antipsychotic agent. It belongs to the class of typical antipsychotics and is known for its moderate potency. This compound is particularly effective in the treatment of psychotic disorders such as schizophrenia. This compound acts as a dopamine antagonist, which helps in alleviating symptoms of psychosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Perazine Dimaleate involves several steps:

- This intermediate is then heated with 1-methylpiperazine to form the amide.

- The final step involves the reduction of the amide using diborane , resulting in the formation of Perazine .

Phenothiazine-10-propionitrile: is treated with a mixture of acid and alcohol to yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and is then converted to its dimaleate salt for pharmaceutical use .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using agents like diborane, as mentioned in its synthesis.

Substitution: It can participate in substitution reactions, especially involving the phenothiazine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Diborane, sodium borohydride.

Solvents: Dimethyl sulfoxide, acetic acid.

Major Products:

Oxidation: Oxidized derivatives of Perazine.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Various substituted phenothiazine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Perazine dimaleate exhibits several pharmacological actions:

- Antipsychotic Activity : As a typical antipsychotic, it functions primarily as a dopamine antagonist, which is crucial for managing symptoms of schizophrenia and other psychotic disorders .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions like arthritis .

- Antiemetic Properties : Similar to other phenothiazines, it has demonstrated efficacy in controlling nausea and vomiting, particularly in patients undergoing chemotherapy .

Clinical Applications

This compound has been explored in various clinical contexts:

- Schizophrenia and Psychotic Disorders : It is used to manage acute and chronic symptoms associated with schizophrenia. A systematic review suggests that while the data on perazine's efficacy is limited, it may have a comparable risk profile for extrapyramidal side effects as atypical antipsychotics .

- Dementia and Depression : Clinical trials have investigated its use in treating dementia-related behavioral disturbances and depressive disorders. Its effectiveness in these areas remains under evaluation .

- Anxiety Disorders : this compound has been studied for its potential benefits in anxiety management, although comprehensive data is still required to establish definitive conclusions .

Anti-inflammatory Activity

A patent describes the synthesis of this compound and its evaluation for anti-inflammatory effects using various animal models. The compound was tested using the paw edema test, where it showed significant reduction in inflammation compared to control groups. The effective dose (ED50) was calculated based on the weight difference in treated versus untreated paws .

Formulation Studies

Recent studies have focused on developing novel formulations of this compound to enhance its bioavailability and therapeutic efficacy:

- Fast-Dissolving Tablets : Research published in the Journal of Drug Delivery and Therapeutics explored fast-dissolving formulations of this compound. These formulations aim to improve patient compliance by providing rapid onset of action .

- Electrochemical Sensors : A study introduced an electrochemical sensor utilizing graphene quantum dots modified with this compound for detecting cisplatin, showcasing its versatility beyond traditional pharmaceutical applications .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Perazine Dimaleate exerts its effects primarily by acting as a dopamine antagonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, inhibiting the action of dopamine. This helps in reducing the symptoms of psychosis, such as hallucinations and delusions. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its high potency and long-acting effects.

Trifluoperazine: Used for its strong antipsychotic effects and is often compared with Perazine in clinical studies.

Uniqueness of Perazine Dimaleate: this compound is unique due to its moderate potency and relatively low incidence of extrapyramidal side effects compared to other typical antipsychotics. It is particularly favored in certain regions, such as Germany and Poland, for its efficacy and tolerability .

Analyse Des Réactions Chimiques

Key Reaction Parameters :

| Step | Temperature (°C) | Solvent System | Reaction Time (hr) | Yield (%) |

|---|---|---|---|---|

| Alkylation | 66–74 | Toluene-xylene | 3.7–4.1 | 65–70 |

| Condensation | 118–120 | Toluene-xylene | 4–5 | 60–65 |

Oxidation and Metabolic Pathways

Perazine undergoes oxidation at the sulfur atom in its phenothiazine ring, forming sulfoxide metabolites. This reaction is catalyzed by cytochrome P450 enzymes (e.g., CYP1A2) in vivo and by chemical oxidants in vitro .

In Vitro Oxidation with Hydrogen Peroxide :

-

Conditions : pH 3.0, 60°C, titanosilicate catalyst, 1.3–2.0 molar equivalents of H₂O₂.

-

Outcome :

-

Primary product: Perazine sulfoxide (80–85% yield).

-

Secondary product: Sulfone (<5% yield at optimal H₂O₂ ratios).

-

Metabolic Enzyme Interactions :

| Enzyme | Inhibition Constant (Ki) | Role in Metabolism |

|---|---|---|

| CYP1A2 | Potent inhibitor | N-demethylation, sulfoxidation |

| CYP2B6 | 45.0 µM | Minor metabolic pathway |

Protein Binding Interactions

Perazine dimaleate binds to bovine serum albumin (BSA) via electrostatic interactions and groove binding , as demonstrated by spectroscopic and voltammetric studies .

Binding Parameters with BSA :

| Method | Binding Constant (K<sub>b</sub>) | Binding Sites (n) | ΔG (kJ/mol) |

|---|---|---|---|

| Cyclic Voltammetry | 4.8 × 10⁴ L·M⁻¹ | 1.0 | -24.0 |

| Fluorescence | 5.4 × 10⁴ L·M⁻¹ | 1.2 | -27.0 |

-

Mechanism : Static quenching dominates, confirmed by UV-vis absorption shifts and viscosity changes .

-

Structural Insight : Molecular docking reveals binding near BSA’s Trp-213 residue, driven by hydrophobic and hydrogen-bonding interactions .

Degradation Under Acidic Conditions

In acidic media (pH < 3), this compound undergoes hydrolysis of the piperazine ring and demethylation , forming degradation products detectable via HPLC .

Degradation Profile :

| Condition | Major Degradants | Stability (%) |

|---|---|---|

| pH 1.2 (37°C, 24 hr) | N-desmethylperazine, sulfoxide | 65–70 |

| pH 7.4 (37°C, 24 hr) | Stable (>95%) | >95 |

Reactivity with Free Radicals

Perazine’s phenothiazine core scavenges free radicals (e.g., OH- , NO- ), forming stable nitrogen-centered radicals . This reactivity is linked to its side effect profile .

Radical Scavenging Efficiency :

| Radical | Rate Constant (k, cm³·molecule⁻¹·s⁻¹) |

|---|---|

| OH- | 2.1 × 10⁻¹⁰ |

| NO- | 1.8 × 10⁻¹¹ |

Complexation with Metal Ions

This compound forms coordination complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via its sulfur and nitrogen atoms, altering its redox behavior .

Complex Stability Constants :

| Metal Ion | log K (Stability Constant) |

|---|---|

| Fe³⁺ | 8.2 ± 0.3 |

| Cu²⁺ | 6.9 ± 0.2 |

Propriétés

Numéro CAS |

14516-56-4 |

|---|---|

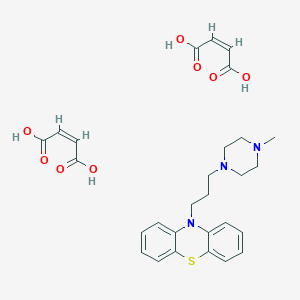

Formule moléculaire |

C24H29N3O4S |

Poids moléculaire |

455.6 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

UASWVXBJEDDYKU-BTJKTKAUSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

84-97-9 (Parent) |

Synonymes |

Dihydrochloride, Perazine Maleate, Perazine Perazine Perazine Dihydrochloride Perazine Maleate Perazine Maleate (1:1) Perazine Maleate (1:2) Pernazine Taxilan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Perazine Dimaleate interact in the brain and what are the downstream effects?

A: While the exact mechanism of action remains unclear, research suggests that chronic this compound administration can modulate the brain's inflammatory response. Specifically, it appears to reduce the levels of Interleukin-1 beta (IL-1β) in various brain regions, including the hypothalamus, striatum, and frontal cortex, following exposure to lipopolysaccharide (LPS), a potent inflammatory stimulant. [] This modulation of IL-1β levels may be linked to this compound's antipsychotic effects, although further research is needed to confirm this. []

Q2: What is the relationship between the structure of phenothiazines like this compound and their binding affinity to biological targets?

A: Studies have shown a correlation between the structure of phenothiazines and their binding to pectin, a model for biological membranes. Hydrophobicity appears to be a key factor, with more hydrophobic phenothiazines exhibiting stronger binding. [] Additionally, for drugs with the same side chain at the 10-position, the size of the substituent at the 2-position influences binding, with bulkier substituents leading to increased binding. [] This suggests that both hydrophobic interactions and steric factors play a role in determining binding affinity.

Q3: What analytical techniques are commonly employed to study this compound?

A: Several analytical methods are used to investigate this compound. Spectrofluorometry is a sensitive method for quantifying this compound in both pure form and pharmaceutical formulations. [] This technique relies on the drug's fluorescence properties and allows for determination in the presence of common excipients. [] Additionally, spectrophotometry, exploiting the formation of a Prussian blue complex, offers another simple and sensitive approach for quantifying this compound in pharmaceutical samples. [] High-performance liquid chromatography (HPLC) is employed to measure this compound and its metabolites in biological samples, such as plasma and brain tissue. []

Q4: How does this compound interact with serum proteins like Bovine Serum Albumin (BSA)?

A: this compound binds to BSA, a major carrier protein in the blood. [] This interaction has been studied using various techniques, including voltammetry, fluorescence spectroscopy, UV-Vis spectroscopy, and molecular docking. [] These studies reveal that the binding occurs spontaneously and alters the electrochemical and spectroscopic properties of both this compound and BSA. [] Understanding this interaction is crucial as it can influence the drug's distribution, efficacy, and potential for interactions with other medications.

Q5: Can you elaborate on the application of computational chemistry in understanding this compound?

A: While the provided abstracts lack specific details on computational studies of this compound, molecular docking simulations are mentioned in the context of its interaction with BSA. [] Molecular docking allows researchers to predict the preferred orientation and binding affinity of this compound within the BSA binding site. This information can provide insights into the molecular basis of drug-protein interactions and guide the development of new drugs with improved pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.